molecular formula C16H23N3O3 B4628462 3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide

3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide

Cat. No. B4628462
M. Wt: 305.37 g/mol
InChI Key: AYKWRRMVPHGQKD-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzamides with modifications that potentially affect their chemical and physical properties, as well as their biological activity. Benzamides are known for their diverse applications in medicinal chemistry, particularly as neuroleptic and antipsychotic agents.

Synthesis Analysis

Synthesis involves complex organic reactions, often starting from benzoyl chloride derivatives or similar precursors. The synthesis process can vary significantly depending on the desired substituents and the specific structural requirements of the final product. For compounds similar to 3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide, synthesis may involve steps such as nucleophilic substitution reactions, coupling reactions, and the introduction of methoxy and piperazinyl groups at specific positions on the benzamide backbone (Yang et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of benzamides typically involves techniques such as X-ray diffraction and NMR spectroscopy. These methods provide insights into the crystal structure, molecular geometry, and electronic properties of the compound. For example, studies have shown that the molecular structure of benzamides can significantly influence their biological activity, with specific conformations being more favorable for binding to biological targets (Perrone et al., 2000).

Chemical Reactions and Properties

Benzamides, including compounds with structures similar to 3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide, can undergo various chemical reactions, such as hydrolysis, oxidation, and reactions with nucleophiles. These reactions can modify the chemical structure and, consequently, the physical and chemical properties of the compound. The reactivity of the amide bond and the presence of substituents like methoxy and piperazinyl groups play crucial roles in determining the compound's chemical behavior.

Physical Properties Analysis

The physical properties of benzamides, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. Substituents like methoxy groups can affect the compound's hydrophobicity, impacting its solubility in organic solvents and water. Crystal structure analysis provides valuable information on the compound's stability and solid-state properties.

Chemical Properties Analysis

The chemical properties of benzamides are determined by their functional groups. The amide bond's reactivity, influenced by adjacent substituents, affects the compound's stability and reactivity towards hydrolysis and other chemical transformations. The presence of a methoxy group and a piperazinyl moiety introduces additional sites for chemical reactions, influencing the overall reactivity of the compound.

Scientific Research Applications

Synthesis and Analgesic Activity

3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide and its derivatives have been synthesized for potential use as analgesic and anti-inflammatory agents. A study by Abu‐Hashem et al. (2020) details the synthesis of similar compounds, demonstrating their potential in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory effects.

Dopamine Receptor Affinity

Modifications of 3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide have been explored to understand its affinity for dopamine D3 receptors. A study by Leopoldo et al. (2002) investigated the structure-affinity relationship of similar compounds, revealing moderate affinity to D3 receptors, suggesting its potential application in neurological disorders.

Conformational Studies for Neuroleptic Drugs

Research by van de Waterbeemd and Testa (1983) conducted theoretical conformational analysis on benzamide drugs, including those similar to 3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide. The study provides insights into the pharmacologically active conformers of these drugs, which is crucial for understanding their interactions with dopamine receptors.

Tocolytic Activity

A compound structurally similar to 3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide demonstrated significant tocolytic (uterine relaxant) activity in non-pregnant rats, as explored by Lucky and Omonkhelin (2009). This suggests potential applications in managing premature labor or other uterine hyperactivity conditions.

properties

IUPAC Name

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18-8-10-19(11-9-18)15(20)6-7-17-16(21)13-4-3-5-14(12-13)22-2/h3-5,12H,6-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKWRRMVPHGQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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